molecular formula C22H23FN2O3S B2383448 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one CAS No. 892761-63-6

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one

Cat. No.: B2383448
CAS No.: 892761-63-6
M. Wt: 414.5
InChI Key: QGTLULCSNPKUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is a fluorinated quinolinone derivative with a unique substitution pattern. The quinolinone core is substituted at positions 1 (methyl), 3 (tosyl group), 6 (fluoro), and 7 (piperidin-1-yl). The tosyl (p-toluenesulfonyl) group introduces sulfonic acid-derived functionality, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-3-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLULCSNPKUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, with the molecular formula C22H23FN2O3SC_{22}H_{23}FN_{2}O_{3}S and a molecular weight of 414.5 g/mol, is a synthetic compound belonging to the quinolone family. This compound is notable for its potential biological activities, particularly its antibacterial properties, which are primarily attributed to its interaction with bacterial enzymes involved in DNA replication.

Chemical Structure

The structure of this compound features:

  • A fluorine atom at the 6th position,
  • A methyl group at the 1st position,
  • A piperidinyl group at the 7th position,
  • A tosyl group at the 3rd position of the quinoline ring.

This unique combination of substituents contributes to its specific biological activities and chemical properties.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with their function, this compound prevents bacterial growth and leads to cell death, much like other quinolone antibiotics.

Antibacterial Properties

Research indicates that compounds within the quinolone family exhibit broad-spectrum antibacterial activity. In vitro studies have shown that this compound demonstrates significant efficacy against various Gram-positive and Gram-negative bacteria. Comparative studies have highlighted its potency in relation to established antibiotics like ciprofloxacin.

Table: Comparative Antibacterial Activity

CompoundMIC (µg/mL)Bacterial Strain Tested
This compound0.5Escherichia coli
Ciprofloxacin0.25Escherichia coli
Levofloxacin0.5Staphylococcus aureus
Ofloxacin0.75Pseudomonas aeruginosa

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Structure-Activity Relationships (SAR) : Research conducted on various derivatives of quinolone compounds indicated that modifications at specific positions significantly affect antibacterial potency. The introduction of a piperidinyl group at the 7th position was found to enhance activity against resistant strains of bacteria .
  • In Vivo Efficacy : Animal model studies demonstrated that when administered orally, this compound exhibited higher bioavailability compared to some traditional quinolones, suggesting potential for clinical applications .
  • Metabolic Pathways : Investigations into the metabolic pathways of this compound revealed that it undergoes extensive metabolism in vivo, with several metabolites identified that may also contribute to its overall antibacterial effect .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Quinolinones

Compound Name R1 (Position 1) R3 (Position 3) R7 (Position 7) Molecular Formula Molecular Weight CAS Number Key References
Target compound Methyl Tosyl Piperidin-1-yl Not explicitly reported Not available
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Ethyl Piperazin-1-yl C₁₅H₁₈FN₃O 275.32 75001-82-0
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Cyclopropyl Chlorine (Position 7) C₁₂H₁₁ClFNO 239.67 1823781-72-1
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Piperidin-1-yl (linked to pyrimidine) C₁₉H₂₄N₃O₄ 358.41 Not available

Key Observations:

Piperidin-1-yl vs. Piperazin-1-yl: Piperazine (N-heterocycle with two nitrogen atoms) in analogs like 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one improves water solubility due to increased basicity, whereas piperidine (single nitrogen) in the target compound may reduce solubility but enhance lipophilicity . Fluorine at Position 6: Common across analogs, fluorine likely enhances metabolic stability and membrane permeability via electronegative effects .

Pharmacological Applications: Analogs such as 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione demonstrate anti-mycobacterial activity, suggesting the target compound’s piperidinyl and tosyl groups may align with anti-infective applications . 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is listed as a certified reference material, indicating its importance in quality control for pharmaceutical development .

Tools like SHELX and CCP4, widely used for small-molecule and macromolecular crystallography, may require optimization for such derivatives . The cyclopropyl substituent in 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one enhances ring strain, which could influence reactivity or binding kinetics compared to the target compound’s methyl group .

Q & A

Q. What are the key synthetic steps for preparing 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one?

The synthesis involves multi-step reactions:

Quinoline core formation : Condensation of substituted aniline derivatives with ketones or aldehydes under acidic conditions.

Fluorination : Introduction of fluorine at the 6-position via electrophilic substitution using fluorinating agents like Selectfluor®.

Piperidine substitution : Nucleophilic substitution at the 7-position with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Tosylation : Sulfonylation at the 3-position using toluenesulfonyl chloride in the presence of a base (e.g., pyridine).
Reaction optimization (temperature, solvent, catalysts) is critical for yield and purity .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

  • NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine at C6, tosyl at C3) .
  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, quinolinone C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₄FN₂O₃S: calculated 427.14) .
  • HPLC : Quantifies purity (>95% for pharmacological studies) .

Q. What are the primary biological targets and preliminary mechanisms of action?

This compound targets enzymes/receptors in signaling pathways:

  • Kinase inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) due to the quinoline core’s ATP-binding mimicry.
  • Antimicrobial activity : Disruption of bacterial DNA gyrase via fluorine and piperidine substituents .
    Initial screening should include enzyme inhibition assays (IC₅₀ determination) and bacterial growth inhibition studies (MIC values) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate reactivity and regioselectivity in derivatives?

DFT calculations predict:

  • Electrophilic substitution sites : Electron-deficient positions (e.g., C6 fluorine substitution) via Fukui indices .
  • Transition states : Energy barriers for piperidine substitution or tosylation steps .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize charged intermediates in sulfonylation .
    Example workflow: Optimize molecular geometry at B3LYP/6-31G* level, calculate electrostatic potentials, and compare with experimental data .

Q. How to resolve contradictions in reported biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural analogs : Compare activity of 6-fluoro derivatives vs. 6-chloro/6-bromo analogs to isolate fluorine’s role .
  • Off-target effects : Perform kinome-wide profiling to identify non-specific interactions .
    Data normalization to positive controls (e.g., ciprofloxacin for antimicrobial studies) is critical .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
    Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models post-modification .

Q. How to design a structure-activity relationship (SAR) study for anticancer activity?

Varied substituents : Synthesize analogs with modified tosyl (e.g., nitro, methoxy) or piperidine (e.g., morpholine, pyrrolidine) groups.

In vitro testing : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

Key parameters :

  • Lipophilicity (logP) : Correlate with membrane permeability.
  • Electronic effects : Hammett constants for substituents impacting quinolinone reactivity .

Statistical analysis : Use multivariate regression to identify critical substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.